molecular formula C189H287N49O55S5 B571694 Big et-1 (1-38) (human) CAS No. 121014-53-7

Big et-1 (1-38) (human)

Cat. No.: B571694
CAS No.: 121014-53-7
M. Wt: 4285.963
InChI Key: WYYAENCEFVLYAS-GPBAZHDHSA-N
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Description

Big Endothelin-1 (1-38) (human) is a peptide consisting of 38 amino acids. It is the precursor of Endothelin-1, a potent vasoconstrictor involved in various physiological and pathological processes. Big Endothelin-1 is cleaved by endothelin-converting enzyme-1 to produce the mature Endothelin-1 peptide .

Scientific Research Applications

Mechanism of Action

Target of Action

Big ET-1 (1-38), the human variant, is the precursor of Endothelin-1 (ET-1), a potent vasopressor peptide . ET-1 and its isoforms (ET-2 and ET-3) exert their effects through two types of G protein-coupled receptors, namely Endothelin receptor type A (ETAR) and Endothelin receptor type B (ETBR) . These receptors are present throughout the body, representing the primary targets of Big ET-1 (1-38) .

Mode of Action

Big ET-1 (1-38) is cleaved by Endothelin converting enzyme-1 (ECE-1) to form the mature peptide, ET-1 . ET-1 can act on ETAR and ETBR with equal affinity, whereas ET-3 has a lower affinity for ETAR . ET-1 is the most potent vasoconstrictor in the human cardiovascular system and has remarkably long-lasting actions .

Biochemical Pathways

The biological precursor of ET-1 is Big ET-1 or proendothelin-1, a 38-amino acid peptide converted to ET-1 under the activity of the endothelin-converting enzyme . ET-1 can also act on ETBR on endothelial cells (ECs), also via an increase in intracellular calcium concentration, to stimulate the release of vasodilators such as nitric oxide (NO) and prostaglandin I2 (PGI2) via endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX), respectively .

Pharmacokinetics

The pharmacokinetics of Big ET-1 (1-38) is characterized by its conversion to ET-1 via the action of ECE-1 . It has been reported that plasma Big ET-1 has a longer half-life and is easier to be detected . This suggests that Big ET-1 (1-38) may have a significant impact on bioavailability due to its longer presence in the bloodstream.

Result of Action

The action of Big ET-1 (1-38) results in potent and long-lasting vasoconstriction effects, contributing to the regulation of vascular tone . It plays a crucial role in various physiological functions and is implicated in the pathogenesis of several diseases, including hypertension, vascular spasm, and atherosclerosis .

Action Environment

The action, efficacy, and stability of Big ET-1 (1-38) can be influenced by various environmental factors. For instance, the presence of ECE-1 is crucial for the conversion of Big ET-1 (1-38) to ET-1 . Additionally, the levels of ETAR and ETBR, the primary targets of ET-1, can also affect the action of Big ET-1 (1-38)

Future Directions

Translational research over the last 5 years has reignited interest in the ET system as a therapeutic target across the spectrum of cardiovascular diseases including resistant hypertension, microvascular angina and post-coronavirus disease 2019 conditions . Notable developments include approval of a new ETA receptor antagonist and, intriguingly, combining the actions of ETA and an angiotensin II type 1 receptor antagonist within the same novel small molecule . These new therapeutic strategies have the potential to dramatically widen the scope of indications targeting the ET-1 pathway .

Biochemical Analysis

Biochemical Properties

Big ET-1 is processed by a furin-type proprotein convertase to the inactive intermediate . The conversion of Big ET-1 to ET-1 involves the endothelin-converting enzyme (ECE) . The interaction of Big ET-1 with ECE is crucial for the production of ET-1, which then interacts with various proteins and enzymes to exert its effects .

Cellular Effects

Big ET-1 has significant effects on various types of cells and cellular processes. It has been found elevated in patients with invasive or in situ carcinoma . It has been suggested to participate in breast cancer development and progression . In the vasculature, ET-1, which is derived from Big ET-1, is important for vasoconstriction and the control of vascular tone .

Molecular Mechanism

The molecular mechanism of Big ET-1 involves its conversion to ET-1 by the endothelin-converting enzyme (ECE) . ET-1 then exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Big ET-1 can change over time. For instance, Big ET-1 levels were found to be significantly higher in patients with invasive or in situ carcinoma compared to healthy controls . This suggests that the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Metabolic Pathways

Big ET-1 is involved in the endothelin system, a metabolic pathway that includes the three peptide hormones (ET-1, ET-2, and ET-3), their G protein-coupled receptors, and the enzymes of endothelin biosynthesis (endothelin-converting enzyme, ECE) and degradation (neprilysin) .

Transport and Distribution

It is known that the conversion of Big ET-1 to ET-1 involves the endothelin-converting enzyme (ECE), suggesting that this process may play a role in the transport and distribution of Big ET-1 .

Subcellular Localization

It is known that both ET-1 and ECE-1a, which is involved in the conversion of Big ET-1 to ET-1, are found in the nuclear compartment in native endothelial cells . This suggests that Big ET-1 may also have a nuclear localization.

Preparation Methods

Synthetic Routes and Reaction Conditions: Big Endothelin-1 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: High-yield production of Big Endothelin-1 can be achieved through recombinant DNA technology. This involves the expression of the peptide in Escherichia coli, followed by purification using chromatographic techniques. Chemical modification and proteolysis of fusion proteins are also employed to enhance yield .

Chemical Reactions Analysis

Types of Reactions: Big Endothelin-1 undergoes proteolytic cleavage by endothelin-converting enzyme-1 to produce Endothelin-1. This reaction is crucial for its biological activity .

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-4-amino-1-[[(2R,3R)-1-[(2R)-2-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[2-[[(2R)-1-[[2-[[1-[[2-[[(2R)-1-[(2R)-2-[[(2R)-5-carbamimidamido-1-[[(1R)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[(2-amino-3-sulfanylpropanoyl)amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C189H287N49O55S5/c1-21-97(17)150(183(287)220-122(68-103-74-199-110-37-27-26-36-108(103)110)167(271)229-146(93(9)10)181(285)221-125(71-140(193)248)169(273)235-152(99(19)244)187(291)238-60-33-41-137(238)178(282)210-113(51-53-139(192)247)158(262)214-124(70-105-76-197-89-203-105)168(272)230-148(95(13)14)182(286)232-149(96(15)16)186(290)237-59-32-42-138(237)179(283)218-119(66-101-43-47-106(245)48-44-101)155(259)201-77-141(249)204-116(62-90(3)4)154(258)200-78-142(250)205-131(82-242)185(289)236-58-31-40-136(236)177(281)209-112(39-30-57-198-189(194)195)157(261)225-132(83-243)188(292)293)234-184(288)151(98(18)22-2)233-170(274)127(73-145(255)256)217-162(266)118(64-92(7)8)211-165(269)123(69-104-75-196-88-202-104)215-174(278)133(85-295)227-164(268)120(65-100-34-24-23-25-35-100)213-163(267)121(67-102-45-49-107(246)50-46-102)219-180(284)147(94(11)12)231-176(280)135(87-297)226-159(263)114(52-54-143(251)252)207-156(260)111(38-28-29-56-190)206-166(270)126(72-144(253)254)216-160(264)115(55-61-298-20)208-161(265)117(63-91(5)6)212-171(275)129(80-240)223-172(276)130(81-241)224-175(279)134(86-296)228-173(277)128(79-239)222-153(257)109(191)84-294/h23-27,34-37,43-50,74-76,88-99,109,111-138,146-152,199,239-246,294-297H,21-22,28-33,38-42,51-73,77-87,190-191H2,1-20H3,(H2,192,247)(H2,193,248)(H,196,202)(H,197,203)(H,200,258)(H,201,259)(H,204,249)(H,205,250)(H,206,270)(H,207,260)(H,208,265)(H,209,281)(H,210,282)(H,211,269)(H,212,275)(H,213,267)(H,214,262)(H,215,278)(H,216,264)(H,217,266)(H,218,283)(H,219,284)(H,220,287)(H,221,285)(H,222,257)(H,223,276)(H,224,279)(H,225,261)(H,226,263)(H,227,268)(H,228,277)(H,229,271)(H,230,272)(H,231,280)(H,232,286)(H,233,274)(H,234,288)(H,235,273)(H,251,252)(H,253,254)(H,255,256)(H,292,293)(H4,194,195,198)/t97-,98+,99-,109?,111+,112-,113-,114+,115+,116?,117+,118+,119-,120+,121+,122+,123+,124-,125-,126+,127+,128+,129+,130+,131-,132-,133+,134+,135+,136-,137-,138?,146-,147+,148-,149-,150+,151+,152-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYAENCEFVLYAS-GPBAZHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)NC(=O)C(CS)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H]([C@@H](C)O)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC4=CNC=N4)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N5CCCC5C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N[C@H](CO)C(=O)N7CCC[C@@H]7C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CS)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C189H287N49O55S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856167
Record name PUBCHEM_71581474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4286 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121014-53-7
Record name PUBCHEM_71581474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121014-53-7
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